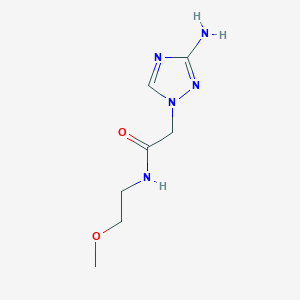

2-(3-Amino-1h-1,2,4-triazol-1-yl)-n-(2-methoxyethyl)acetamide

Description

2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-(2-methoxyethyl)acetamide (CAS: 1183189-49-2) is a triazole-acetamide hybrid compound with a 3-amino-substituted triazole ring and a 2-methoxyethyl group attached to the acetamide nitrogen. Its synthesis involves nucleophilic substitution of 1H-1,2,4-triazol-3-amine with 2-chloro-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide in dimethylformamide (DMF) under basic conditions, yielding a white crystalline solid . The 3-amino group on the triazole and the methoxyethyl chain are critical for its physicochemical properties, such as solubility and hydrogen-bonding capacity, which influence its biological interactions .

Properties

Molecular Formula |

C7H13N5O2 |

|---|---|

Molecular Weight |

199.21 g/mol |

IUPAC Name |

2-(3-amino-1,2,4-triazol-1-yl)-N-(2-methoxyethyl)acetamide |

InChI |

InChI=1S/C7H13N5O2/c1-14-3-2-9-6(13)4-12-5-10-7(8)11-12/h5H,2-4H2,1H3,(H2,8,11)(H,9,13) |

InChI Key |

GALZFXNQEYTWDA-UHFFFAOYSA-N |

Canonical SMILES |

COCCNC(=O)CN1C=NC(=N1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-1h-1,2,4-triazol-1-yl)-n-(2-methoxyethyl)acetamide typically involves the following steps:

Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

Introduction of the Amino Group: Amination reactions can be used to introduce the amino group at the desired position.

Attachment of the Acetamide Moiety: This step involves the acylation of the triazole derivative with 2-methoxyethylamine.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups.

Scientific Research Applications

2-(3-Amino-1h-1,2,4-triazol-1-yl)-n-(2-methoxyethyl)acetamide may have several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: May be investigated for its therapeutic potential in treating various diseases.

Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-Amino-1h-1,2,4-triazol-1-yl)-n-(2-methoxyethyl)acetamide would depend on its specific interactions with molecular targets. This could involve:

Binding to Enzymes: Inhibiting or modulating enzyme activity.

Receptor Interaction: Acting as an agonist or antagonist at specific receptors.

Pathway Modulation: Influencing various biochemical pathways within cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Ring

- 2-((1H-1,2,4-Triazol-3-yl)thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide (5a–m): These derivatives replace the 3-amino group with a thiol (-SH) moiety. In anticonvulsant assays, compounds like 5a–m showed moderate activity in maximal electroshock (MES) tests, suggesting that the amino group in 9a–b may offer improved target binding due to stronger donor-acceptor interactions .

N-(6-Alkoxybenzo[d]thiazol-2-yl)-2-(1H-tetrazol-1-yl)acetamide (8a–b) :

Substitution with tetrazole (a five-membered ring with four nitrogen atoms) increases acidity (pKa ~4.9) compared to triazole (pKa ~10.3). This difference impacts solubility and membrane permeability. 8a–b exhibited lower neurotoxicity but weaker anticonvulsant efficacy than 9a–b , highlighting the importance of the triazole scaffold .

Variations in the Acetamide Side Chain

- 2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-(sec-butyl)acetamide (CAS: 1184160-81-3): Replacing the 2-methoxyethyl group with a sec-butyl chain increases lipophilicity (logP ~1.8 vs. ~0.5 for 9a–b). This modification may enhance blood-brain barrier penetration but reduce aqueous solubility, as seen in pharmacokinetic studies of related analogs .

- Compound 58 showed potent antifungal activity (MIC <0.1 µg/mL against Candida albicans), suggesting that 9a–b’s methoxyethyl group could be optimized for similar efficacy .

Core Structural Differences

- Benzimidazole-Triazole Derivatives (9a–e): Compounds like 9c (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) feature a benzimidazole core instead of benzothiazole.

Biological Activity

2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-(2-methoxyethyl)acetamide is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Synthesis

The compound features a triazole ring substituted with an amino group and an acetamide moiety. The synthesis typically involves the reaction of 3-amino-1H-1,2,4-triazole with appropriate acylating agents. Various synthetic pathways have been reported in literature, emphasizing the versatility of triazole derivatives in medicinal chemistry.

Biological Activity

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that related triazole derivatives demonstrate high efficacy against various bacterial strains and fungi. The mechanism often involves interference with microbial cell wall synthesis or function.

2. Antiviral Properties

Triazole derivatives have been recognized for their potential as antiviral agents. Some studies suggest that they can inhibit viral replication by targeting specific viral enzymes or proteins. For example, certain triazoles have shown activity against HIV and other viruses by disrupting their life cycles.

3. Anticancer Potential

The anticancer activity of triazole derivatives has been extensively studied. Compounds similar to this compound have demonstrated cytotoxic effects on various cancer cell lines. The mechanism may involve apoptosis induction or cell cycle arrest.

4. Enzyme Inhibition

Triazole compounds have also been identified as potent inhibitors of various enzymes such as acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases like Alzheimer's disease. The inhibition of AChE can enhance cholinergic transmission in the brain.

Case Studies and Research Findings

Recent studies have provided valuable insights into the biological activities of triazole derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.